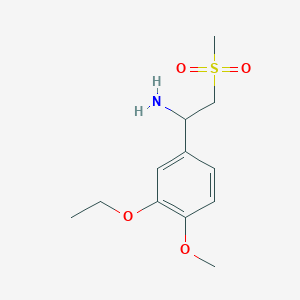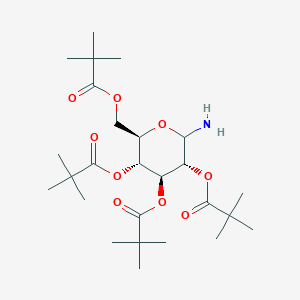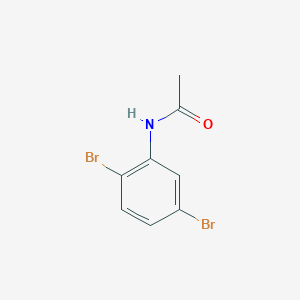
N-(2,5-ジブロモフェニル)アセトアミド
概要
説明
N-(2,5-dibromophenyl)acetamide is an organic compound with the molecular formula C8H7Br2NO It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetamide group
科学的研究の応用
N-(2,5-dibromophenyl)acetamide has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
N-(2,5-dibromophenyl)acetamide can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of N-(2,5-dibromophenyl)acetamide with different arylboronic acids. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction conditions are generally mild, and a variety of functional groups are well tolerated .
Industrial Production Methods
While specific industrial production methods for N-(2,5-dibromophenyl)acetamide are not extensively documented, the Suzuki cross-coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can further enhance the yield and efficiency of the industrial production process.
化学反応の分析
Types of Reactions
N-(2,5-dibromophenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions with amines yield substituted aniline derivatives .
作用機序
The mechanism of action of N-(2,5-dibromophenyl)acetamide depends on its specific application. In the context of its use as a building block in organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. The presence of bromine atoms allows for selective functionalization, enabling the synthesis of a wide range of derivatives with desired properties.
類似化合物との比較
Similar Compounds
- N-(2-bromophenyl)acetamide
- N-(4-bromophenyl)acetamide
- N-(2,4-dibromophenyl)acetamide
Uniqueness
N-(2,5-dibromophenyl)acetamide is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This unique structure allows for selective functionalization and the synthesis of derivatives with specific properties, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
N-(2,5-dibromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKGRZXBVALJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463515 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-66-2 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(2,5-dibromophenyl)acetamide in the development of new materials for optoelectronic devices?
A: N-(2,5-dibromophenyl)acetamide serves as a crucial starting material for synthesizing a series of aniline-based amides with potential applications in optoelectronic devices, specifically as nonlinear optical (NLO) materials []. The two bromine atoms on the aromatic ring provide sites for further functionalization through palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various arylboronic acids, leading to a diverse library of compounds with tailored electronic and optical properties.
Q2: How does the structure of N-(2,5-dibromophenyl)acetamide derivatives relate to their potential as NLO materials?
A: The study utilized density functional theory (DFT) calculations to investigate the NLO properties of the synthesized N-(2,5-dibromophenyl)acetamide derivatives []. These calculations revealed key information about the molecules' frontier molecular orbitals and reactivity descriptors, which are crucial for understanding their NLO behavior. The varied aryl groups introduced through the Suzuki coupling reactions significantly influence the electronic structure of the resulting molecules, ultimately impacting their NLO properties. This structure-property relationship highlights the importance of N-(2,5-dibromophenyl)acetamide as a versatile building block for developing new NLO materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


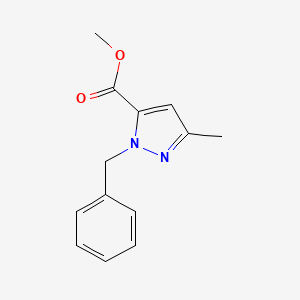
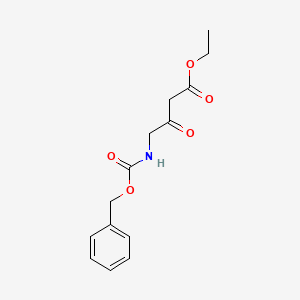
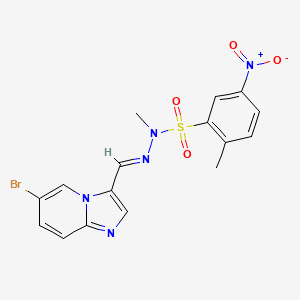
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
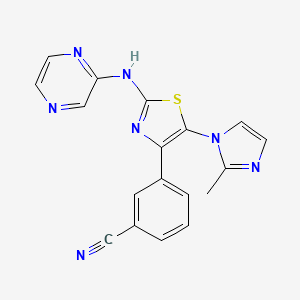
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
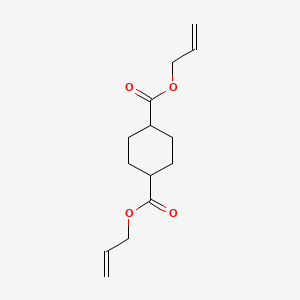

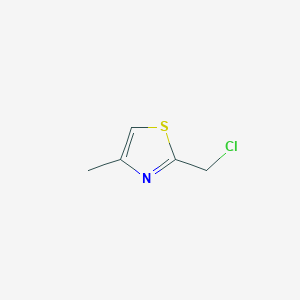
![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)

